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molecular formula C14H22BrN3O2 B1375546 tert-Butyl 3-(4-bromo-1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate CAS No. 1401304-41-3

tert-Butyl 3-(4-bromo-1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate

Cat. No. B1375546
M. Wt: 344.25 g/mol
InChI Key: GYNTUHVZUOTCGM-UHFFFAOYSA-N
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Patent
US09090628B2

Procedure details

To a solution of tert-butyl 3-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate (680 mg, 2.50 mmol) in THF (20 mL) was added NBS (486 mg, 2.80 mmol). The reaction mixture was stirred for 2 h. After concentration, the residue was purified by silica gel chromatography eluting with a 0-50% gradient of EtOAc in petroleum ether to give tert-butyl
Name
tert-butyl 3-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate
Quantity
680 mg
Type
reactant
Reaction Step One
Name
Quantity
486 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([CH:7]2[CH2:12][CH2:11][CH2:10][N:9]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:8]2)=[CH:5][CH:4]=[N:3]1.C1C(=O)N([Br:27])C(=O)C1>C1COCC1>[Br:27][C:5]1[CH:4]=[N:3][N:2]([CH3:1])[C:6]=1[CH:7]1[CH2:12][CH2:11][CH2:10][N:9]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:8]1

Inputs

Step One
Name
tert-butyl 3-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate
Quantity
680 mg
Type
reactant
Smiles
CN1N=CC=C1C1CN(CCC1)C(=O)OC(C)(C)C
Name
Quantity
486 mg
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After concentration
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with a 0-50% gradient of EtOAc in petroleum ether
CUSTOM
Type
CUSTOM
Details
to give tert-butyl

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
BrC=1C=NN(C1C1CN(CCC1)C(=O)OC(C)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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